molecular formula C16H13OP B12911025 1-Methoxy-3-phenylcyclohepta[c]phosphole CAS No. 87509-02-2

1-Methoxy-3-phenylcyclohepta[c]phosphole

Cat. No.: B12911025
CAS No.: 87509-02-2
M. Wt: 252.25 g/mol
InChI Key: OYJOYFYJDAFOEI-UHFFFAOYSA-N
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Description

1-Methoxy-3-phenylcyclohepta[c]phosphole is a heterocyclic organophosphorus compound featuring a seven-membered cycloheptane ring fused with a phosphole moiety. The molecule is substituted with a methoxy group at the 1-position and a phenyl group at the 3-position, conferring distinct electronic and steric properties. The compound requires stringent handling protocols, such as storage in dry, ventilated conditions at low temperatures and avoidance of exposure to heat or static discharge .

Properties

CAS No.

87509-02-2

Molecular Formula

C16H13OP

Molecular Weight

252.25 g/mol

IUPAC Name

3-methoxy-1-phenylcyclohepta[c]phosphole

InChI

InChI=1S/C16H13OP/c1-17-16-14-11-7-3-6-10-13(14)15(18-16)12-8-4-2-5-9-12/h2-11H,1H3

InChI Key

OYJOYFYJDAFOEI-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=CC=CC=C2C(=P1)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural Features :

  • Core : Benzene ring fused to a phosphole oxide (five-membered ring).
  • Substituents : Aryl groups at the 3-position (e.g., phenyl, naphthyl).

Key Findings :

  • Photophysical Properties : These compounds exhibit strong fluorescence in solution, with emission wavelengths tunable via substituent modifications. For example, electron-donating groups enhance fluorescence quantum yields, while bulky substituents reduce aggregation-induced quenching .
  • Synthesis : Accessible via Suzuki-Miyaura cross-coupling, enabling precise functionalization .

The larger cycloheptane ring may introduce steric hindrance or altered electronic effects, impacting reactivity and photostability.

6-Dimethylaminomethyl-1-(3-Methoxyphenyl)-1,3-Dihydroxycyclohexane Phosphate Salts

Structural Features :

  • Core : Cyclohexane ring with hydroxyl and methoxyphenyl substituents.
  • Phosphorus Moiety : Phosphate salt (unlike the phosphole in the target compound).

Key Findings :

  • Applications: Designed for pharmaceutical use, likely targeting neurological or metabolic pathways due to the dimethylaminomethyl group .
  • Reactivity : The phosphate group enhances water solubility, contrasting with the lipophilic phosphole ring in 1-Methoxy-3-phenylcyclohepta[c]phosphole.

2,2,2-Trifluoro-1-(3-Methoxyphenyl)ethyl Hydrogen Methylphosphonate

Structural Features :

  • Core : Trifluoromethyl group linked to a methoxyphenyl-substituted ethylphosphonate.
  • Phosphorus Moiety : Methylphosphonate ester.

Key Findings :

  • Regulatory Status : Classified under Schedule 2B04, indicating restricted use due to toxicity or environmental hazards .
  • Reactivity : The trifluoromethyl group enhances metabolic stability and lipophilicity, common in agrochemical or pharmaceutical agents.

Comparison :
While both compounds contain methoxyphenyl and phosphorus groups, the phosphonate ester in this analog differs electronically from the phosphole ring, likely resulting in lower aromaticity and altered reactivity in cross-coupling or oxidation reactions.

Comparative Data Table

Property 1-Methoxy-3-phenylcyclohepta[c]phosphole 3-Arylbenzo[b]phosphole Oxides Cyclohexane Phosphate Salt Methylphosphonate Ester
Core Structure Cycloheptaphosphole Benzo[b]phosphole oxide Cyclohexane Ethylphosphonate
Key Substituents 1-Methoxy, 3-phenyl 3-Aryl 3-Methoxyphenyl, dimethylaminomethyl 3-Methoxyphenyl, trifluoromethyl
Fluorescence Not reported Strong (tunable) Not applicable Not reported
Bioactivity Not reported Not reported Pharmaceutical potential Schedule 2B04 regulated
Thermal Stability Low (requires cold storage) High (stable in solution) Moderate High (fluorinated groups)
Environmental Hazard Aquatic toxicity Not reported Not reported High (regulated)

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